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Compound of Interest

Compound Name:
L-Leucine 7-amido-4-

methylcoumarin hydrochloride

CAS No.: 62480-44-8

Cat. No.: B613042 Get Quote

Executive Summary
L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a premier fluorogenic substrate used

extensively in drug development to assay aminopeptidase activity, specifically Leucine

Aminopeptidase (LAP) and related enzymes (e.g., LAP3, CD13/APN).[1] Its utility relies on a

"fluorogenic switch" mechanism: the intact amide bond significantly quenches the fluorescence

of the coumarin moiety. Upon enzymatic hydrolysis, the highly fluorescent 7-amino-4-

methylcoumarin (AMC) is released, allowing for real-time kinetic monitoring with high

sensitivity.[1]

This guide details the spectral properties, reaction mechanisms, and validated protocols for

utilizing Leu-AMC in high-throughput screening (HTS) and enzyme kinetics.[1]

Spectral Characteristics & The Fluorogenic Switch
The efficacy of Leu-AMC lies in the spectral distinction between the substrate (Leu-AMC) and

the product (AMC).[1] While the intact substrate may exhibit weak fluorescence in the UV

region, the assay targets the distinct, intense blue fluorescence of the free AMC amine.
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Compound

Excitation Max
(

)

Emission Max
(

)

Quantum Yield
(

)

Notes

Leu-AMC

(Substrate)
~330–340 nm ~390–400 nm Low (Quenched)

Intact amide

bond reduces

electron

delocalization,

quenching

fluorescence.[1]

AMC (Product) 350–380 nm 440–460 nm High (~0.75)

Strong "Turn-On"

signal.[1] Highly

pH-dependent.[1]

Critical Technical Insight: The pH Dependence of AMC
The fluorescence of the released AMC fluorophore is strictly governed by pH. The pKa of the

aromatic amine in AMC is approximately 7.7.

Acidic Conditions (pH < 6.0): Protonation of the amine group disrupts the push-pull electron

system, significantly quenching fluorescence.

Physiological/Basic Conditions (pH 7.0–8.5): The unprotonated form dominates, resulting in

maximal fluorescence intensity.

Implication: Assays must be buffered between pH 7.0 and 8.0 for optimal signal-to-noise

ratios. If an endpoint assay uses an acidic stop solution (e.g., acetic acid), the signal will be

lost unless neutralized or read at alternate wavelengths.

Mechanistic Workflow
The hydrolysis of Leu-AMC by Leucine Aminopeptidase is a unidirectional cleavage of the N-

terminal L-Leucine residue.[1]

Reaction Pathway Diagram[1]
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Figure 1: Enzymatic hydrolysis pathway of Leu-AMC releasing the fluorescent reporter.[1]

Validated Experimental Protocol
This protocol is designed for a 96-well microplate format suitable for kinetic analysis.[1]

Reagents & Preparation[1][2][3][4][5]
Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.5, containing 0.1 mg/mL BSA (to prevent

enzyme adsorption). Optional: Add 1 mM

or

if the specific aminopeptidase requires divalent cations.

Leu-AMC Stock: Dissolve Leu-AMC (CAS 62480-44-8) in 100% DMSO to 10–20 mM.[1]

Store at -20°C, protected from light.

AMC Standard: Dissolve 7-amino-4-methylcoumarin (Free AMC) in DMSO to 1 mM for

calibration.

Step-by-Step Workflow
Step 1: Calibration Curve (Mandatory for Quantification) Do not rely on Relative Fluorescence

Units (RFU) alone.

Prepare serial dilutions of Free AMC in Assay Buffer (Range: 0 to 10

).
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Pipette 100

of each standard into the plate.

Measure fluorescence (Ex 365 nm / Em 440 nm) to generate a slope (

).

Step 2: Enzyme Reaction Setup

Enzyme Addition: Add 50

of diluted enzyme (or cell lysate) to sample wells.

Substrate Preparation: Dilute Leu-AMC stock in Assay Buffer to 2x the desired final

concentration (typically 100

final).

Initiation: Add 50

of 2x Leu-AMC substrate to all wells using a multichannel pipette.

Kinetic Read: Immediately place in a pre-warmed (37°C) fluorescence microplate reader.

Step 3: Data Acquisition

Mode: Kinetic (Continuous).

Interval: Every 30–60 seconds for 20–30 minutes.

Wavelengths:

nm,

nm.

Gain: Set using the highest concentration of the AMC standard curve (approx. 80%

saturation).
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Assay Logic Diagram
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Figure 2: Step-by-step kinetic assay workflow for Leu-AMC analysis.
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Troubleshooting & Optimization (The "Experience"
Pillar)
Inner Filter Effect (IFE)

Problem: At high substrate concentrations (>200

), Leu-AMC itself may absorb some of the excitation light (365 nm), reducing the effective
light available to excite the released AMC product.

Solution: Perform a linearity check. If fluorescence does not increase linearly with enzyme

concentration, dilute the substrate or reduce the path length (volume).

Autofluorescence & Quenching[1]
Interference: Small molecule library compounds (in drug screening) may fluoresce in the

blue region.

Correction: Always include a "No Enzyme" control (Substrate only) and a "Compound

Interference" control (Compound + Free AMC) to flag quenchers or autofluorescent hits.

Stop Solutions
Avoid Acid: Unlike p-nitroaniline (colorimetric) assays, do not stop AMC reactions with strong

acid (HCl) if you intend to read fluorescence immediately, as this quenches the signal.[1]

Recommended Stop: Use 100 mM Sodium Acetate (pH 9.0) or simply read kinetically

without stopping.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Deep Dive: Fluorogenic Analysis using Leu-
AMC]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b613042#excitation-and-emission-spectra-of-leu-amc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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